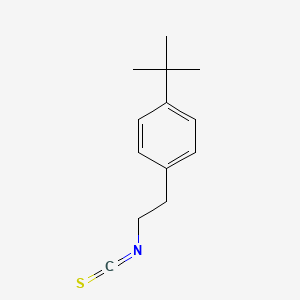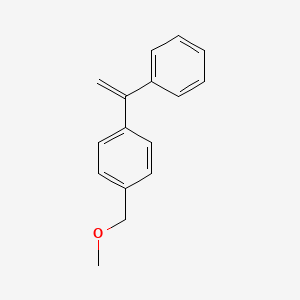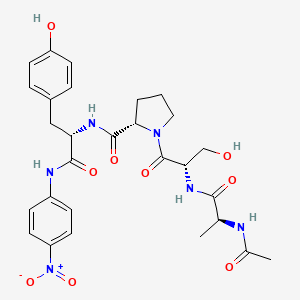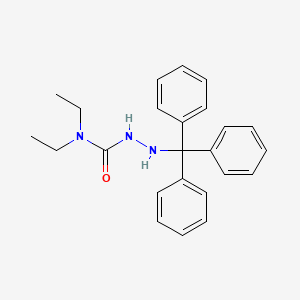![molecular formula C14H14N2O B14250008 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- CAS No. 383426-38-8](/img/structure/B14250008.png)
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- is a heterocyclic compound that features a pyridine ring substituted with a formyl group at the 4-position and an amino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- typically involves the reaction of 4-pyridinecarboxaldehyde with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as metal-organic frameworks (MOFs) and as a corrosion inhibitor for metals.
作用機序
The mechanism of action of 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit the function of enzymes or disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Pyridinecarboxaldehyde: Lacks the amino group and has different reactivity and applications.
2-Pyridinecarboxaldehyde: Substituted at a different position, leading to variations in chemical behavior.
3-Pyridinecarboxaldehyde: Another positional isomer with distinct properties.
Uniqueness
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- is unique due to the presence of both the formyl and amino groups, which confer specific reactivity and enable its use in diverse applications. Its ability to form Schiff bases and coordinate with metal ions makes it particularly valuable in synthetic and medicinal chemistry.
特性
CAS番号 |
383426-38-8 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
2-[[(1S)-1-phenylethyl]amino]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-11(13-5-3-2-4-6-13)16-14-9-12(10-17)7-8-15-14/h2-11H,1H3,(H,15,16)/t11-/m0/s1 |
InChIキー |
JXIXIBIUCWQPFB-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C=O |
正規SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)

![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)

![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)


![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)

